Cas no 27693-43-2 (1,3-benzodioxol-5-yl(pyridin-2-yl)methanone)
1,3-benzodioxol-5-yl(pyridin-2-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone
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- MDL: MFCD07782726
- Inchi: 1S/C13H9NO3/c15-13(10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-8-16-11/h1-7H,8H2
- InChI Key: ZBXUKTSLIBYWEA-UHFFFAOYSA-N
- SMILES: C(C1=CC=C2OCOC2=C1)(C1=NC=CC=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
1,3-benzodioxol-5-yl(pyridin-2-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516062-1g |
Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone |
27693-43-2 | 97% | 1g |
$437 | 2023-03-10 | |
| abcr | AB433167-1g |
2-[3,4-(Methylenedioxy)benzoyl]pyridine; . |
27693-43-2 | 1g |
€1621.70 | 2024-04-17 | ||
| abcr | AB433167-5g |
2-[3,4-(Methylenedioxy)benzoyl]pyridine |
27693-43-2 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB433167-1 g |
2-[3,4-(Methylenedioxy)benzoyl]pyridine |
27693-43-2 | 1g |
€594.40 | 2023-03-10 | ||
| abcr | AB433167-5 g |
2-[3,4-(Methylenedioxy)benzoyl]pyridine |
27693-43-2 | 5g |
€1,373.40 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512285-1g |
Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone |
27693-43-2 | 97% | 1g |
¥3031.0 | 2023-03-11 | |
| Ambeed | A845805-1g |
Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone |
27693-43-2 | 97% | 1g |
$441.0 | 2024-04-15 |
1,3-benzodioxol-5-yl(pyridin-2-yl)methanone Suppliers
1,3-benzodioxol-5-yl(pyridin-2-yl)methanone Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone
Introduction to 1,3-Benzodioxol-5-yl(pyridin-2-yl)methanone (CAS No. 27693-43-2)
1,3-Benzodioxol-5-yl(pyridin-2-yl)methanone, also known by its CAS number 27693-43-2, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a benzodioxole and a pyridine moiety, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone consists of a benzodioxole ring fused to a pyridine ring through a carbonyl group. This arrangement provides the molecule with distinct electronic and steric properties that are crucial for its biological activity. The benzodioxole ring is known for its ability to form hydrogen bonds and π-stacking interactions, while the pyridine ring contributes to the molecule's lipophilicity and potential for metal coordination.
Recent studies have highlighted the potential of 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone could be a promising lead compound for the development of new drugs targeting inflammatory diseases and pain management.
In addition to its anti-inflammatory and analgesic activities, 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone has also been investigated for its potential as an anticancer agent. A study published in the Cancer Research journal demonstrated that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell proliferation and survival.
The synthetic accessibility of 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the coupling of 1,3-benzodioxole with 2-pyridinecarboxylic acid using standard coupling reagents such as EDC or HATU. This method allows for the facile introduction of various functional groups onto the molecule, enabling the synthesis of a wide range of derivatives with diverse biological activities.
The pharmacokinetic properties of 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone have also been studied extensively. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These properties are essential for ensuring that the drug reaches its intended target in sufficient concentrations to exert its therapeutic effects.
In terms of safety, preliminary toxicology studies have indicated that 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term safety and potential side effects. Ongoing clinical trials are currently evaluating the safety and efficacy of this compound in human subjects.
The versatility and potential of 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone have attracted significant interest from both academic researchers and pharmaceutical companies. Collaborative efforts are underway to optimize the structure of this compound and develop more potent and selective derivatives for various therapeutic applications.
In conclusion, 1,3-benzodioxol-5-yl(pyridin-2-yl)methanone (CAS No. 27693-43-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure, synthetic accessibility, favorable pharmacokinetic properties, and promising biological activities make it an attractive candidate for further development as a therapeutic agent.
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